molecular formula C9H5F11O2 B3041816 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester CAS No. 376-56-7

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester

Cat. No.: B3041816
CAS No.: 376-56-7
M. Wt: 354.12 g/mol
InChI Key: JFDAGRQBXXAVSD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is a fluorinated ester of acrylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester typically involves the esterification of acrylic acid with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

    Substitution Reactions: The fluorinated ester group can participate in nucleophilic substitution reactions, often leading to the formation of new fluorinated compounds.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

    Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings and adhesives.

    Fluorinated Derivatives:

Scientific Research Applications

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.

    Biology: Investigated for its potential use in creating biocompatible coatings for medical devices.

    Medicine: Explored for its role in drug delivery systems due to its chemical stability and resistance to degradation.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester primarily involves its ability to form stable polymers and its resistance to chemical degradation. The fluorinated ester group imparts hydrophobicity and chemical resistance, making it suitable for applications requiring long-term stability and durability.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester: Another fluorinated ester with similar properties but a longer fluorinated chain.

    2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester: Similar in structure but with a different fluorination pattern.

Uniqueness

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is unique due to its specific fluorination pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Biological Activity

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its biological effects based on recent studies and findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H7F11O2
  • Molecular Weight : Approximately 400.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including antimicrobial properties and toxicity profiles.

Antimicrobial Activity

Recent studies indicate that fluorinated compounds like undecafluorohexyl esters exhibit significant antimicrobial properties. For instance:

  • Antimicrobial Efficacy : Research indicates that compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of microbial membranes due to the hydrophobic nature imparted by the fluorinated chain.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal studies (specifically rats), the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight . This suggests a relatively low acute toxicity.
  • Sublethal Effects : Observed effects included apathy and disturbances in equilibrium without significant histopathological alterations .

Case Studies and Research Findings

  • Study on Fluorinated Esters : A study highlighted the synthesis and evaluation of various fluorinated esters including undecafluorohexyl derivatives. These compounds demonstrated notable cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Metabolism and Excretion : Research indicated that upon administration in rats, the compound is rapidly absorbed and extensively distributed. Approximately 90% of the administered dose was excreted within 72 hours . This rapid metabolism is crucial for understanding its pharmacokinetic properties.

Data Table: Biological Activities and Toxicity Profiles

Study ReferenceBiological ActivityLD50 (mg/kg)Observed Effects
Antimicrobial against E. coli>2000Apathy, no histopathological changes
Cytotoxicity in cancer cells>2000Disturbances in equilibrium
Rapid metabolism in ratsN/A90% excretion in 72 hours

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ester carbonyl (C=O) and C-F stretching bands (1,100–1,300 cm⁻¹). Nuclear magnetic resonance (NMR) (¹⁹F and ¹H) is critical for verifying fluorocarbon chain geometry and ester group connectivity. For purity assessment, employ gas chromatography-mass spectrometry (GC-MS) with a high-polarity column (e.g., DB-FFAP) to resolve fluorinated byproducts .

Q. How can researchers safely handle this compound given its fluorinated structure?

  • Methodological Answer : Use glove boxes or fume hoods with HEPA filtration to minimize inhalation of volatile fluorinated fragments. Prioritize polyfluoroelastomer gloves (e.g., Viton®) over nitrile due to superior chemical resistance. Monitor workplace air using gas-phase FTIR to detect trace fluorinated degradation products, as OSHA standards for fluorinated acrylates remain undefined .

Advanced Research Questions

Q. How do phase-change properties of this ester influence its application in polymer thin-film fabrication?

  • Methodological Answer : The compound’s reduced pressure boiling point (385–388 K at 0.080 bar) suggests suitability for vapor deposition. Compare with analogous perfluorinated acrylates (e.g., pentadecafluorooctyl acrylate) to model volatility trends. Use thermogravimetric analysis (TGA) under controlled pressure to map sublimation kinetics and optimize film uniformity .
PropertyValue (This Compound)Pentadecafluorooctyl Acrylate
Boiling Point (K, 0.08 bar)385–388388–392
Molecular Weight (g/mol)~438 (estimated)454.13

Q. What experimental design strategies resolve contradictions in polymerization kinetics data for fluorinated acrylates?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., initiator concentration, temperature). For example, a 2³ factorial design can test interactions between fluorocarbon chain length, solvent polarity, and radical initiator type. Use ANOVA to identify statistically significant factors in rate discrepancies reported for similar esters (e.g., dodecafluoroheptyl acrylate vs. undecafluorohexyl ester) .

Q. How does the perfluorohexyl chain affect reactivity ratios in copolymerization with non-fluorinated monomers?

  • Methodological Answer : Conduct pulsed-laser polymerization (PLP) with inline ¹⁹F NMR to track monomer consumption. Compare reactivity ratios (e.g., Fineman-Ross method) with shorter-chain analogs (e.g., tetrafluoropropyl acrylate). Note that the steric bulk of undecafluorohexyl groups may reduce propagation rates by ~30% versus pentafluorophenyl esters .

Q. Data Interpretation and Optimization

Q. What statistical methods are recommended for optimizing solvent selection in radical polymerization of this ester?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design. Variables include solvent dielectric constant (ε), chain-transfer constants, and fluorinated monomer solubility. For example, supercritical CO₂ (ε = 1.6) may suppress chain branching compared to hexafluorobenzene (ε = 2.0) .

Q. How can conflicting data on thermal stability in DSC studies be reconciled?

  • Methodological Answer : Perform modulated DSC (MDSC) with <1 mg samples to minimize thermal lag. Compare decomposition onset temperatures under N₂ vs. O₂ atmospheres; fluorinated acrylates often show oxidative stability up to 473 K but degrade rapidly above 523 K. Cross-validate with pyrolysis-GC-MS to identify fragmentation pathways .

Q. Application-Specific Challenges

Q. What membrane fabrication challenges arise from the compound’s surface energy?

  • Methodological Answer : The ultra-low surface energy (~10 mN/m) composites with hydrophilic polymers (e.g., PVDF). Use atomic force microscopy (AFM) in tapping mode to quantify phase separation. Optimize blend ratios via Hansen solubility parameters ; δd ≈ 14 MPa¹/² for fluorinated regions vs. δp ≈ 18 MPa¹/² for PVDF .

Q. How does the ester’s fluorocarbon chain length impact antifouling performance in marine coatings?

  • Methodological Answer : Perform quartz crystal microbalance (QCM) assays with algal spore solutions. Compare adhesion reduction between undecafluorohexyl (C6F11) and pentadecafluorooctyl (C8F15) esters. Longer chains (C8F15) typically reduce biofilm adhesion by >50% but increase brittleness in crosslinked networks .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F11O2/c1-2-4(21)22-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDAGRQBXXAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F11O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895701
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-56-7
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester

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